Benzo-15-crown-5
Overview
Description
Benzo-15-crown-5 is a macrocyclic compound that belongs to the class of crown ethers . It is used as a ligand in metal-catalyzed reactions to enhance the reactivity and selectivity by coordinating with metal cations .
Synthesis Analysis
New derivatives of benzo-15-crown-5 with flexible appended N2O unsymmetrical Schiff bases were prepared by a two-step procedure which involves: (i) preparation of N2O Schiff bases by condensation of hydrazine with salicylaldehyde, 3-methoxysalicylaldehyde or 2-hydroxy-1-naphtaldehyde and (ii) reaction of the resulting NH2 functionalized compounds with 4’-formyl-benzo-15-crown-5 .Molecular Structure Analysis
The molecular structures of benzo-15-crown-5 show a new irregular conformation of the crown ether .Chemical Reactions Analysis
Novel electrogenerated chemiluminescence (ECL) reagents with high fluorescence quantum yields bearing 15-crown-5 moiety have been synthesized and characterized .Physical And Chemical Properties Analysis
The association constants of benzo-15-crown-5 and Li+, Li+ partition, and the separation factor of 6Li and 7Li were investigated .Scientific Research Applications
Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases
Specific Scientific Field
This research falls under the field of Chemistry , specifically Inorganic Chemistry and Coordination Chemistry .
Summary of the Application
New derivatives of benzo-15-crown-5 with flexible appended N2O unsymmetrical Schiff bases were prepared. These compounds have potential applications in the rapidly emerging field of hetero-binucleating ligands and the coordination chemistry of the heteronuclear complexes derived from such ligands .
Methods of Application or Experimental Procedures
The preparation of these new derivatives involves a two-step procedure:
Results or Outcomes
The redox and electronic properties of the transition metal center can be modulated by the size and charge of the hard metal ions bound to the crown ether moiety .
Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid
Specific Scientific Field
This research is in the field of Chemistry , specifically Physical Chemistry and Electrochemistry .
Summary of the Application
The extraction of lithium from aqueous solutions of LiNTf2 and LiCl salts using benzo-15-crown-5 ether (B15C5) as an extractant in [C8mim][NTf2] ionic liquid was studied .
Methods of Application or Experimental Procedures
The extraction process involved the use of benzo-15-crown-5 ether (B15C5) as an extractant in [C8mim][NTf2] ionic liquid. The transition of the extractant into the aqueous phase and the distribution of Cl− ions during lithium extraction from LiCl solutions were determined .
Results or Outcomes
LiNTf2 complexes with B15C5 with different LiNTf2:B15C5 ratios were isolated for the first time and characterized via X-ray diffraction and IR spectroscopy .
Phase-Transfer Catalyst
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Chemistry and Catalysis .
Summary of the Application
Benzo-15-crown-5 is used in a phase-transfer catalyst system . Phase-transfer catalysis is a special form of heterogeneous catalysis. Ionic reactants are often soluble in an aqueous phase but insoluble in an organic phase in the absence of the phase-transfer catalyst.
Methods of Application or Experimental Procedures
The catalyst functions by transporting the ionic species from the aqueous phase into the organic phase where reaction occurs. Benzo-15-crown-5, being a crown ether, is capable of solvating a metal ion making it soluble in the organic phase .
Results or Outcomes
The use of Benzo-15-crown-5 as a phase-transfer catalyst can enhance the reactivity of a system, increase the rate of reaction and allow for more selective transformations .
Host-Guest Chemistry
Specific Scientific Field
This application is in the field of Chemistry , specifically Supramolecular Chemistry .
Summary of the Application
Benzo-15-crown-5 is involved in ‘Host-Guest’ chemistry to identify the movement of essential elements in the body . Host-guest chemistry involves the binding of guest molecules by host molecules to form a complex.
Methods of Application or Experimental Procedures
In this context, Benzo-15-crown-5 acts as the host molecule and can bind to certain guest ions or molecules that fit within its cavity. This can be used to study the transport of these ions or molecules within a biological system .
Results or Outcomes
The use of Benzo-15-crown-5 in host-guest chemistry can provide valuable insights into the behavior and transport of ions and small molecules in biological systems .
Lithium Isotope Separation
Specific Scientific Field
This research is in the field of Chemistry , specifically Physical Chemistry and Isotope Separation .
Summary of the Application
Benzo-15-crown-5 can be used as a reactant in the synthesis of a phenol-based benzo-15-crown-5 ether resin. The resulting resin is further used for lithium isotope separation, which relies on the selective absorption of the Li-6 isotope .
Results or Outcomes
Metal-Catalyzed Reactions
Summary of the Application
Benzo-15-crown-5 is used as a ligand in metal-catalyzed reactions to enhance the reactivity and selectivity by coordinating with metal cations. For instance, it has been utilized in certain metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, to improve the efficiency and selectivity of the transformations .
Methods of Application or Experimental Procedures
In this context, Benzo-15-crown-5 acts as a ligand and coordinates with metal cations. This coordination can enhance the reactivity and selectivity of metal-catalyzed reactions .
Results or Outcomes
The use of Benzo-15-crown-5 in metal-catalyzed reactions can improve the efficiency and selectivity of the transformations .
Lithium Isotope Adsorptive Separation
Summary of the Application
A chitosan-graft-benzo-15-crown-5-ether (CTS-g-B15C5)/polyvinyl alcohol (PVA) porous blend membrane for lithium isotope adsorptive separation was fabricated by immersion precipitation phase inversion .
Results or Outcomes
The distribution coefficient increased from 13.50 to 49.33, and the single-stage separation factor increased from 1.008 to 1.046 with the immobilization amount of crown ether from 1.07 to 2.60 mmol·g−1. It also meets the acceptable separation factor of 1.03 in a large scale of lithium isotope separation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEPSTUXZLEUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161511 | |
Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo-15-crown-5 | |
CAS RN |
14098-44-3 | |
Record name | Benzo-15-crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14098-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014098443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14098-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,7,10,13-Benzopentaoxacyclopentadecin, 2,3,5,6,8,9,11,12-octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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